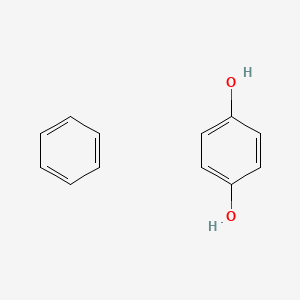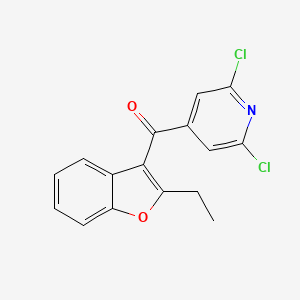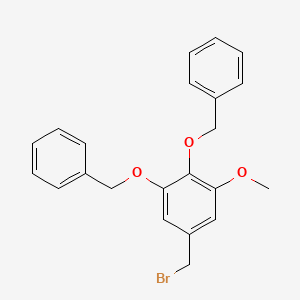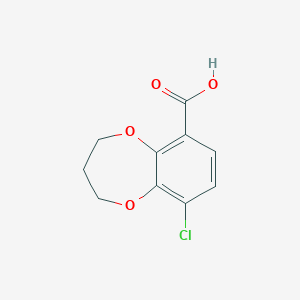
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound with the molecular formula C10H9ClO4. It is characterized by a benzodioxepine ring structure with a chlorine atom at the 9th position and a carboxylic acid group at the 6th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with ethylene glycol in the presence of a strong acid catalyst to form the benzodioxepine ring. Subsequent chlorination and carboxylation steps yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzodioxepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its derivatives can serve as probes or inhibitors in biochemical assays .
Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development .
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and interactions depend on the specific context and application .
Comparación Con Compuestos Similares
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
- 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Comparison: Compared to its analogs, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the position of the carboxylic acid groupFor example, the carboxylic acid group at the 6th position may confer different binding affinities and selectivities compared to the 7th position .
Propiedades
Número CAS |
819800-78-7 |
|---|---|
Fórmula molecular |
C10H9ClO4 |
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-9-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-2-6(10(12)13)8-9(7)15-5-1-4-14-8/h2-3H,1,4-5H2,(H,12,13) |
Clave InChI |
ZYOMLFRSGUSKON-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C2OC1)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


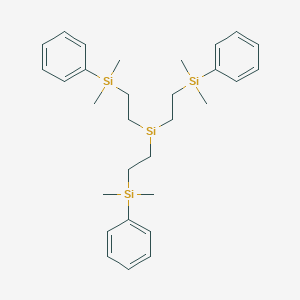
![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)
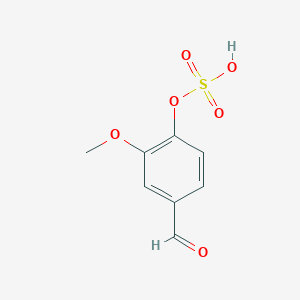
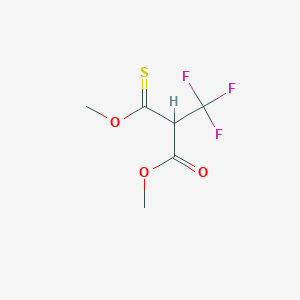

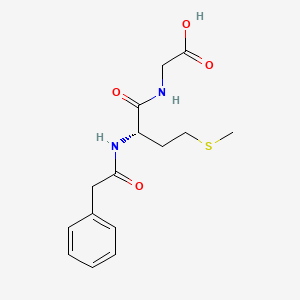
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
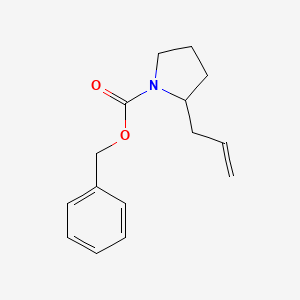
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
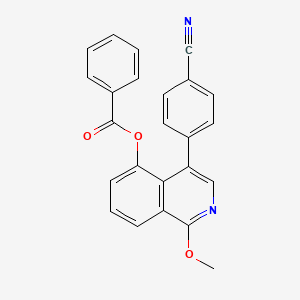
methanone](/img/structure/B12524230.png)
